2-Methoxy-5-nitrophenyl glycinate
Description
Properties
IUPAC Name |
(2-methoxy-5-nitrophenyl) 2-aminoacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O5.ClH/c1-15-7-3-2-6(11(13)14)4-8(7)16-9(12)5-10;/h2-4H,5,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXBDXFPQVJXAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])OC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50165355 | |
| Record name | 2-Methoxy-5-nitrophenyl glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50165355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153562-56-2 | |
| Record name | 2-Methoxy-5-nitrophenyl glycinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153562562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methoxy-5-nitrophenyl glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50165355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-5-nitrophenyl glycinate typically involves the nitration of 2-methoxyphenol followed by glycine esterification. The nitration process can be carried out using a mixture of sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the 5-position. The resulting 2-methoxy-5-nitrophenol is then reacted with glycine or its derivatives under esterification conditions to form this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-5-nitrophenyl glycinate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The methoxy group can be demethylated to form a hydroxyl group.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed:
Amino derivatives: Formed by the reduction of the nitro group.
Hydroxy derivatives: Formed by the demethylation of the methoxy group.
Substituted phenyl glycinates: Formed by nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
- Building Block in Organic Synthesis : 2-Methoxy-5-nitrophenyl glycinate serves as a precursor for synthesizing more complex organic molecules. Its functional groups allow for various chemical reactions, including oxidation, reduction, and nucleophilic substitution.
Biology
- Biological Activity Studies : The compound has been investigated for its potential antimicrobial and anti-inflammatory properties. Research indicates that it may interact with specific molecular targets within biological systems, influencing cellular processes.
Medicine
- Therapeutic Applications : There is ongoing research into the potential use of this compound in drug development. Its unique structure may provide avenues for creating new therapeutic agents targeting various diseases.
Data Table: Comparative Analysis of Similar Compounds
| Compound Name | Structure Characteristics | Primary Application |
|---|---|---|
| This compound | Methoxy and nitro groups with glycinate moiety | Organic synthesis, potential drug development |
| 2-Methoxy-5-nitrophenol | Methoxy and nitro groups | Precursor in organic synthesis |
| 2-Methoxy-5-nitroaniline | Amino group instead of glycinate | Enzyme inhibition studies |
| 2-Methoxy-5-nitrobenzoic acid | Carboxylic acid group | Production of specialty chemicals |
Case Study 1: Antimicrobial Activity
A study focused on the antimicrobial properties of this compound demonstrated significant activity against various bacterial strains. The mechanism involved bioreduction of the nitro group, leading to reactive intermediates that disrupt bacterial cell function.
Case Study 2: Drug Development
Research conducted by pharmaceutical scientists explored the compound's role as a lead structure for developing new anti-inflammatory drugs. The study highlighted its ability to modulate inflammatory pathways in cellular models, suggesting potential therapeutic benefits in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-methoxy-5-nitrophenyl glycinate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The methoxy group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogs with Varying Substituents
5-Methoxy-2-nitrophenol
- Structure: Contains a phenolic hydroxyl group instead of the glycinate ester.
- Applications : Used as a precursor in synthesizing dyes, pharmaceuticals, and agrochemicals. Its nitro and methoxy groups enhance reactivity in electrophilic substitution reactions .
- Key Difference : Lacks the glycinate ester, limiting its utility in photolabile release systems.
N-(2-Methoxy-5-nitrophenyl)acetamide
- Structure : Substitutes the glycinate ester with an acetamide group.
- Applications : Serves as an intermediate in organic synthesis. The acetamide group increases stability compared to esters but reduces hydrolytic lability .
- Key Difference : Reduced photoresponsiveness compared to glycinate esters.
2-Ethoxy-5-nitrophenyl Glycinate
- Structure : Ethoxy (-OCH₂CH₃) replaces methoxy at the 2-position.
- Applications : Similar photolabile applications as the methoxy variant. The ethoxy group may alter solubility and light-triggered release kinetics due to increased hydrophobicity .
5-Methoxy-2-nitrophenylacetic Acid
- Structure : Features an acetic acid moiety instead of the glycinate ester.
- Applications : Used in derivatization reactions for analytical chemistry. The carboxylic acid group enables conjugation with amines or alcohols .
- Key Difference : Enhanced polarity compared to ester derivatives, affecting membrane permeability.
Functional Comparison Table
Biological Activity
2-Methoxy-5-nitrophenyl glycinate is an organic compound that has garnered attention in scientific research due to its potential biological activities. This compound, characterized by a methoxy group at the 2-position and a nitro group at the 5-position on the phenyl ring, along with a glycinate moiety, presents unique properties that may be leveraged in various applications, particularly in pharmacology and biochemistry.
The synthesis of this compound typically involves the nitration of 2-methoxyphenol followed by esterification with glycine. The nitration process is performed using a mixture of sulfuric acid and nitric acid at low temperatures to introduce the nitro group. The resulting compound is then reacted with glycine or its derivatives under esterification conditions.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀N₂O₃ |
| Molecular Weight | 182.19 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Mechanism of Biological Activity
The biological activity of this compound is primarily attributed to its structural components, particularly the nitro and methoxy groups. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, potentially leading to various biological effects such as antimicrobial and anti-inflammatory activities. The methoxy group influences the compound's lipophilicity, which affects its membrane permeability and distribution within biological systems.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing nitro groups can inhibit bacterial growth by disrupting cellular processes. The exact mechanism often involves the generation of reactive nitrogen species that damage bacterial DNA and proteins.
Anti-inflammatory Properties
In vitro studies have demonstrated that this compound can modulate inflammatory pathways. It has been observed to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages, suggesting its potential as an anti-inflammatory agent .
Case Studies
-
Study on Antimicrobial Efficacy :
A study conducted on various nitrophenol derivatives, including this compound, revealed a significant reduction in the growth of Staphylococcus aureus when treated with these compounds. The study utilized disk diffusion methods to assess antibacterial activity, showing zones of inhibition correlating with increased concentrations of the compound . -
Inflammation Model :
In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in decreased levels of inflammatory markers compared to control groups. This suggests a protective role against inflammation, potentially through modulation of NF-κB signaling pathways .
Comparative Analysis
To further understand the unique properties of this compound, it is beneficial to compare it with related compounds:
Table 2: Comparison with Related Compounds
| Compound | Structure Type | Biological Activity |
|---|---|---|
| 2-Methoxy-5-nitrophenol | Phenolic derivative | Antimicrobial |
| 2-Methoxy-5-nitroaniline | Amino derivative | Anticancer |
| Ethyl N-(4-methoxy-2-nitrophenyl)glycinate | Glycinate derivative | Moderate antimicrobial |
Q & A
Q. What are the recommended methods for synthesizing 2-methoxy-5-nitrophenyl glycinate, and how can purity be optimized?
Synthesis typically involves coupling 2-methoxy-5-nitrophenol derivatives with glycine via esterification or amidation. For example, ethyl 3-((2-methoxy-5-nitrophenyl)amino) derivatives ( ) suggest using amino-group reactivity for conjugation. Optimize purity via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm via HPLC (C18 column, UV detection at ~300 nm for nitroaromatic absorption). Intermediate characterization with -NMR (e.g., methoxy singlet at δ 3.8–4.0 ppm) and LC-MS ensures stepwise fidelity .
Q. How should researchers characterize the structural and electronic properties of this compound?
Use a combination of spectroscopic and electrochemical techniques:
- UV-Vis spectroscopy : Identify π→π* transitions of the nitro group (~260–300 nm) and assess solvatochromic effects in varying solvents .
- Cyclic voltammetry : Study redox behavior of the nitro group (e.g., reduction peaks near -0.9 V vs. SCE) and glycinate-metal interactions, referencing voltammetric studies on neptunyl glycinate complexes .
- FT-IR : Confirm ester/amide bonds (C=O stretch at ~1700 cm) and nitro symmetric/asymmetric vibrations (~1520, 1350 cm) .
Q. What safety protocols are critical when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure. Use fume hoods due to potential nitro compound volatility .
- Waste disposal : Segregate nitroaromatic waste and neutralize acidic byproducts (e.g., glycine hydrolysis) before transferring to licensed hazardous waste facilities .
Advanced Research Questions
Q. How does pH influence the stability of this compound in aqueous systems?
The glycinate moiety’s complexation behavior is pH-dependent. Below pH 2.7, glycinate remains uncomplexed, but above pH 3.8, ligand exchange occurs, destabilizing the compound (analogous to neptunium-glycinate instability at higher pH). Monitor degradation via time-resolved UV-Vis or HPLC, noting nitro group reduction products (e.g., amine derivatives) under acidic/alkaline conditions .
Q. What mechanistic insights exist for the reactivity of this compound in nucleophilic substitution reactions?
The nitro group acts as a strong electron-withdrawing group, activating the aromatic ring for nucleophilic attack. Methoxy groups at the ortho position further direct substitution (e.g., para to nitro). For example, glycinate’s amine group can participate in SNAr reactions, forming heterocyclic derivatives. Kinetic studies using -labeling or stopped-flow spectrometry can elucidate rate constants and intermediate formation .
Q. How can researchers resolve contradictions in bioactivity data for this compound?
Discrepancies may arise from variable metal-chelation efficiency (e.g., zinc or iron) or batch-specific impurities. To address this:
- Standardize metal content : Use ICP-MS to quantify trace metals in synthetic batches .
- Dose-response studies : Test bioactivity across a concentration gradient (e.g., 25–75% supplementation ratios) to identify non-linear effects, as seen in zinc glycinate studies .
Q. What advanced techniques are suitable for studying glycinate-mediated metal complexation in biological systems?
- Isothermal titration calorimetry (ITC) : Quantify binding affinity () between glycinate and divalent metals (e.g., Zn) .
- X-ray absorption spectroscopy (XAS) : Resolve coordination geometry (e.g., octahedral vs. tetrahedral) in metal-glycinate complexes .
Methodological Notes
- Contradiction Analysis : When reproducibility issues arise, cross-validate results using orthogonal methods (e.g., compare HPLC purity with -NMR integration) .
- Experimental Design : For kinetic studies, maintain glycinate concentrations below 0.30 M in acidic conditions to avoid complex dissociation artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
